Tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate
CAS No.: 1415800-39-3
Cat. No.: VC13548719
Molecular Formula: C13H18Cl2N4O2
Molecular Weight: 333.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415800-39-3 |
|---|---|
| Molecular Formula | C13H18Cl2N4O2 |
| Molecular Weight | 333.21 g/mol |
| IUPAC Name | tert-butyl 3-[(2,6-dichloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-5-4-8(7-19)16-10-6-9(14)17-11(15)18-10/h6,8H,4-5,7H2,1-3H3,(H,16,17,18) |
| Standard InChI Key | NBONPRYXSNXGNW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)Cl)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, tert-butyl 3-[(2,6-dichloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate, reflects its three primary components:
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A pyrrolidine ring substituted at the 3-position with an amino group linked to a 2,6-dichloropyrimidine moiety.
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A tert-butyl carbamate group at the 1-position of the pyrrolidine, serving as a protective group for the amine.
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A dichloropyrimidine fragment, which introduces electrophilic character and hydrogen-bonding capabilities .
The systematic naming aligns with its structural hierarchy, emphasizing the pyrrolidine core and substituents.
2D and 3D Conformations
The compound’s 2D structure (Figure 1) reveals a planar pyrimidine ring connected via an amino linker to the pyrrolidine, which adopts a puckered conformation. The tert-butyl group extends outward, minimizing steric hindrance. Computed 3D models highlight intramolecular interactions, such as hydrogen bonding between the pyrimidine’s chlorine atoms and the pyrrolidine’s NH group, stabilizing the molecule’s conformation .
Spectroscopic and Computational Data
These identifiers facilitate database searches and computational studies, such as molecular docking or QSAR modeling.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.21 g/mol |
| IUPAC Name | tert-butyl 3-[(2,6-dichloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)Cl)Cl |
| InChIKey | NBONPRYXSNXGNW-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of tert-butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate typically involves a multi-step protocol:
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Protection of Pyrrolidine: The pyrrolidine amine is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
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Amination Reaction: The 3-position of the protected pyrrolidine is functionalized via nucleophilic substitution with 2,4,6-trichloropyrimidine, selectively replacing one chlorine atom at the 4-position.
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Purification: Chromatographic techniques isolate the product, often employing gradients of ethyl acetate and hexanes.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Boc anhydride, base (e.g., Et₃N), DCM | 90% |
| Amination | 2,4,6-Trichloropyrimidine, DIPEA, DMF | 75% |
| Purification | Silica gel chromatography (EtOAc/Hex) | 95% |
Reactivity and Functionalization
The dichloropyrimidine group offers two sites for further substitution (2- and 6-positions), enabling diversification:
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Nucleophilic Aromatic Substitution: Primary or secondary amines displace chlorine atoms, forming pyrimidine derivatives.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling at the 4-position introduces aryl or heteroaryl groups.
The tert-butyl carbamate is cleavable under acidic conditions (e.g., TFA/DCM), regenerating the pyrrolidine amine for subsequent reactions.
Applications in Medicinal Chemistry
Biological Target Engagement
The pyrimidine ring’s electronic properties facilitate interactions with biological targets:
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Hydrogen Bonding: Pyrimidine N-atoms act as acceptors, engaging enzyme active sites (e.g., kinases).
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π-Stacking: The aromatic system interacts with hydrophobic pockets in proteins.
| Application | Target Class | Mechanism |
|---|---|---|
| Oncology | Tyrosine Kinases | ATP-competitive inhibition |
| Infectious Diseases | Viral Polymerases | Nucleoside analog interference |
| Inflammation | PDE Enzymes | Substrate competition |
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